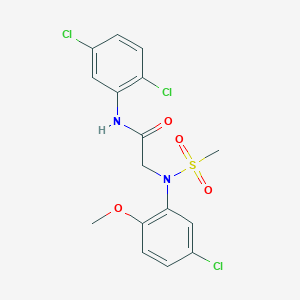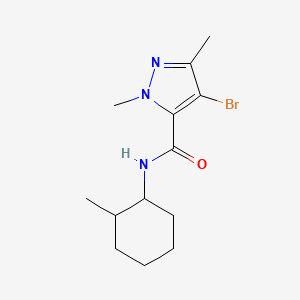![molecular formula C17H25NO3S B4541847 2-ethyl-1-[2-(propylsulfonyl)benzoyl]piperidine](/img/structure/B4541847.png)
2-ethyl-1-[2-(propylsulfonyl)benzoyl]piperidine
Descripción general
Descripción
Piperidine derivatives have garnered attention due to their broad range of biological activities, including anti-acetylcholinesterase, antimicrobial, and antithrombotic effects. These compounds are pivotal in the development of new therapeutic agents, showcasing the significance of their chemical and physical property analysis.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of sulfonyl, benzoyl, and other functional groups to the piperidine nucleus, utilizing reactions such as N-sulfonation and acylation. For instance, Sugimoto et al. (1990) and Vinaya et al. (2009) detail the synthesis of various piperidine derivatives with enhanced anti-acetylcholinesterase and antimicrobial activities, respectively, through strategic modifications at key positions on the piperidine ring (Sugimoto et al., 1990); (Vinaya et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray diffraction and NMR spectroscopy. Studies on piperidine derivatives reveal that intramolecular and intermolecular hydrogen bonds play a crucial role in determining the conformation and stability of these molecules. For example, Kuleshova and Khrustalev (2000) examined the crystal structures of hydroxy derivatives of hydropyridine to understand the influence of hydrogen bonds on molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, including dithiocarboxylation and cyclocondensation, yielding compounds with significant biological activities. The study by Dölling et al. (1988) showcases the synthesis and crystal structure of a piperidino-dithiocarbamate, highlighting the importance of structural deviations and intermolecular contacts in influencing chemical properties (Dölling et al., 1988).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting points, solubility, and stability, are critical for their application in drug formulation. For instance, Kim et al. (2013) explored the use of a piperidinium ionic liquid as a co-solvent in Li-ion batteries, highlighting the importance of cationic size and miscibility with other solvents (Kim et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are pivotal for the therapeutic efficacy of piperidine derivatives. The study by Wilson and Redda (2003) on the anti-inflammatory activity of N-substituted benzoyl(phenylsulfonyl)amino tetrahydropyridines exemplifies the significance of chemical modifications for enhancing biological activity (Wilson & Redda, 2003).
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2-propylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-3-13-22(20,21)16-11-6-5-10-15(16)17(19)18-12-8-7-9-14(18)4-2/h5-6,10-11,14H,3-4,7-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAQTWGPWLKPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCCC2CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)[2-(propylsulfonyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)

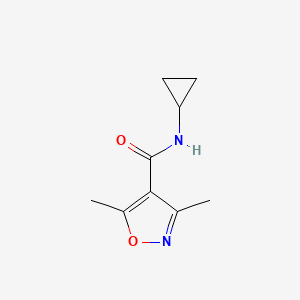
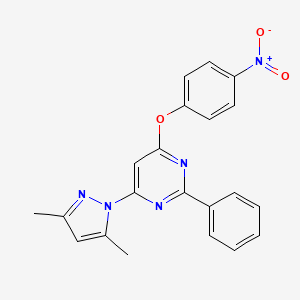
![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4541780.png)


![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)
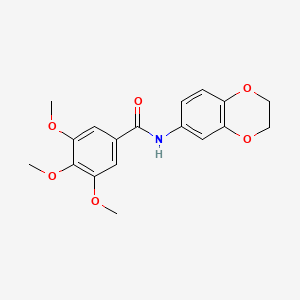
![1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4541819.png)
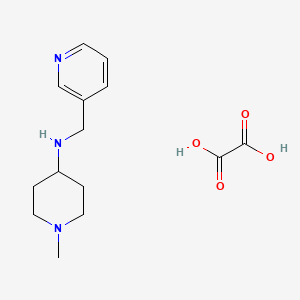
![4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4541832.png)
